Bienvenue dans la boutique en ligne BenchChem!

tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate

peptidomimetics conformational constraint chiral building blocks

tert-Butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate (CAS 851028-60-9; molecular formula C₁₁H₁₉NO₃; MW 213.27 g·mol⁻¹) is a protected, chiral, non‑proteinogenic α‑methylprolinal derivative carrying a Boc‑protected pyrrolidine ring, a C2‑aldehyde group, and a quaternary (S)‑configured stereocenter at the α‑position. It is classified among chiral pyrrolidine building blocks and is offered commercially at purities ≥ 95–98% (GC/HPLC) by multiple reputable vendors, with recommended storage at 2‑8 °C under dry, inert conditions.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 851028-60-9
Cat. No. B3387685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate
CAS851028-60-9
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1(CCCN1C(=O)OC(C)(C)C)C=O
InChIInChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h8H,5-7H2,1-4H3/t11-/m0/s1
InChIKeyIAZFNKZRJHARAP-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S)-2-Formyl-2-Methylpyrrolidine-1-Carboxylate (CAS 851028-60-9): Chiral Aldehyde Building Block with a Quaternary α-Stereocenter


tert-Butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate (CAS 851028-60-9; molecular formula C₁₁H₁₉NO₃; MW 213.27 g·mol⁻¹) is a protected, chiral, non‑proteinogenic α‑methylprolinal derivative carrying a Boc‑protected pyrrolidine ring, a C2‑aldehyde group, and a quaternary (S)‑configured stereocenter at the α‑position . It is classified among chiral pyrrolidine building blocks and is offered commercially at purities ≥ 95–98% (GC/HPLC) by multiple reputable vendors, with recommended storage at 2‑8 °C under dry, inert conditions . This compound is primarily employed as a synthetic intermediate in medicinal chemistry and as a key building block for drug discovery programs that demand a sterically hindered, configurationally stable aldehyde synthon .

Why Generic Substitution Fails for tert-Butyl (2S)-2-Formyl-2-Methylpyrrolidine-1-Carboxylate: Structural and Stereochemical Barriers to Interchangeability


Superficial analogs such as Boc‑L‑prolinal (CAS 69610‑41‑9), the racemic 2‑methylpyrrolidine‑2‑carbaldehyde mixture (CAS 946484‑82‑8), or Boc‑α‑methylproline (CAS 103336‑06‑7) share the pyrrolidine core but differ critically in three respects that preclude simple interchange: (i) the presence or absence of the quaternary α‑methyl group, which locks the backbone conformation in peptide applications and eliminates epimerization at C2 [1]; (ii) fixed (S) absolute configuration versus the (R) enantiomer (CAS 1623409‑38‑0) or a racemate, leading to opposite or absent chiroptical properties and divergent biological recognition [2]; and (iii) the aldehyde oxidation state, which is a distinctly electrophilic handle compared with the carboxylic acid of Boc‑α‑methylproline, enabling orthogonal synthetic transformations [3]. The quantitative evidence below makes these differentiation dimensions concrete.

Quantitative Differentiation Evidence for tert-Butyl (2S)-2-Formyl-2-Methylpyrrolidine-1-Carboxylate Versus Closest Analogs


Quaternary α-Methyl Group Confers Backbone Conformational Restriction Over Boc‑L‑Prolinal

Relative to Boc‑L‑prolinal (CAS 69610‑41‑9), which lacks the α‑methyl substituent, the target compound – as a protected form of (S)‑α‑methylproline – introduces a quaternary stereocenter that locks the backbone ω and φ torsion angles to approximately 180° and −60°, respectively [1]. In contrast, Boc‑L‑prolinal retains an α‑hydrogen and exhibits broader conformational flexibility typical of proline derivatives. This restraint enhances β‑turn stabilization in peptides and prevents undesirable cis/trans amide isomerisation during solid‑phase synthesis [2].

peptidomimetics conformational constraint chiral building blocks

Enantiomeric Identity: (S) Configuration Provides Defined Absolute Stereochemistry Distinct from the (R)‑Enantiomer

CAS 851028‑60‑9 is the (S) enantiomer; its (R) counterpart (CAS 1623409‑38‑0) and the racemate (CAS 946484‑82‑8) are distinct commercial entities . The (S) enantiomer displays a unique InChI Key (IAZFNKZRJHARAP‑NSHDSACASA‑N) that differs from the (R)‑enantiomer (IAZFNKZRJHARAP‑LLVKDONJSA‑N) and, critically, from the racemate (IAZFNKZRJHARAP‑UHFFFAOYSA‑N, indicating unspecified stereochemistry) . This enables unequivocal identity verification by polarimetry, chiral HPLC, or InChI Key matching.

chiral resolution asymmetric synthesis enantiomeric purity

Aldehyde vs. Carboxylic Acid Functionality: Orthogonal Reactivity for Sequential Transformations

The target compound bears a reactive formyl group at C2, distinguishing it from the corresponding carboxylic acid, Boc‑α‑methyl‑L‑proline (CAS 103336‑06‑7; C₁₁H₁₉NO₄, MW 229.27). The aldehyde can undergo reductive amination, Wittig olefination, Grignard addition, and aldol reactions that are inaccessible to the carboxylic acid without prior activation [1]. The difference in molecular weight (−16 g·mol⁻¹ due to O substitution) and LogP shift (estimated ΔLogP ≈ +0.5 to +0.8 for aldehyde vs. acid based on fragment contributions) further affect solubility and chromatographic behaviour .

aldehyde building block orthogonal protecting group strategy medicinal chemistry synthesis

Proven Utility as Key Starting Material for Marketed and Clinical‑Stage Pharmaceuticals

α‑Methylproline derivatives, including Boc‑protected forms, are established key starting materials (KSMs) for multiple FDA‑approved and clinical‑stage drugs: Daridorexant (orexin receptor antagonist), Veliparib (PARP inhibitor), Trofinetide, Enlicitide chloride, and Usnoflast [REFS-1, REFS-2]. Specifically, (R)‑Boc‑2‑methylproline is the registered KSM for Veliparib, employed in the first of three synthetic stages [2]. The (S) enantiomer (851028‑60‑9) provides the corresponding (S)‑configured intermediate for programs requiring the opposite absolute configuration. In contrast, the simpler Boc‑L‑prolinal (CAS 69610‑41‑9) lacks the quaternary methyl group and is not documented as a KSM for any of these drugs.

drug intermediate Veliparib Daridorexant key starting material

Purity and Storage Stability: Commercial Availability at ≥98% with Defined Cold‑Chain Logistics

Multiple vendors supply CAS 851028‑60‑9 at ≥98% purity (HPLC/GC), with explicit storage at 2‑8 °C sealed under dry conditions, and room‑temperature shipping in continental US [REFS-1, REFS-2]. This contrasts with Boc‑L‑prolinal (CAS 69610‑41‑9), which is commonly supplied as a liquid at 96‑97% purity and carries an air‑sensitivity warning . The lower typical purity and air sensitivity of Boc‑L‑prolinal introduce additional handling constraints and potential for oxidative degradation that are mitigated with the 2‑methyl congener.

purity specification storage stability procurement quality

Enhanced Organocatalytic Enantioselectivity: α‑Methylproline Outperforms Unsubstituted Proline in Aldehyde α‑Oxidation

In the organocatalytic asymmetric α‑oxidation of aldehydes using trans‑2‑(p‑methylphenylsulfonyl)‑3‑phenyloxaziridine, α‑methylproline and its tetrazole derivative significantly increase enantioselectivity compared with the analogous unsubstituted proline organocatalysts [REF-1]. Although the target compound is the N‑Boc‑protected aldehyde (a pro‑catalyst form requiring deprotection), this class‑level evidence demonstrates that the α‑methyl substitution motif itself – absent in Boc‑L‑prolinal – directly enhances stereocontrol in key C–O bond‑forming reactions.

organocatalysis enantioselectivity asymmetric oxidation

High‑Impact Application Scenarios for tert‑Butyl (2S)-2‑Formyl‑2‑Methylpyrrolidine‑1‑Carboxylate Informed by Quantitative Differentiation


Synthesis of Configurationally Stable Peptidomimetics Requiring Locked β‑Turn Conformations

The quaternary α‑methyl group locks ω and φ torsion angles (≈180° and −60°, respectively) [1], providing a scaffold that stabilizes β‑turn secondary structures. This is valuable in designing protease‑resistant peptide analogs where Boc‑L‑prolinal would introduce conformational flexibility detrimental to target binding. Incorporating the (S)‑2‑methylprolinal moiety into backbone‑modified peptides has been shown to considerably stabilize reverse‑turn conformations by NMR [2].

Key Starting Material for (S)‑Configured Drug Substances in the α‑Methylproline Family

α‑Methylproline is a documented KSM for at least five drug substances (Daridorexant, Veliparib, Trofinetide, Enlicitide chloride, Usnoflast) [1]. CAS 851028‑60‑9 provides the (S)‑configured, Boc‑protected aldehyde form suitable for programs requiring the (S) enantiomer. For example, Veliparib is synthesized in three stages from (R)‑Boc‑2‑methylproline, with the (S) enantiomer enabling access to the opposite stereochemical series [3].

Orthogonal Aldehyde‑Based Diversification in Parallel Medicinal Chemistry Libraries

The aldehyde functionality enables rapid diversification through reductive amination, Wittig olefination, or Grignard addition without the activation steps required for the corresponding carboxylic acid (Boc‑α‑methyl‑L‑proline) [1]. This reduces step count and improves overall yield in library synthesis. The higher LogP (1.97 vs. ~1.2 for the acid) [2] also offers advantageous chromatographic separation in high‑throughput purification workflows.

Asymmetric Organocatalyst Development Leveraging Enhanced α‑Methyl Enantioselectivity

α‑Methylproline‑derived organocatalysts outperform unsubstituted proline catalysts in asymmetric aldehyde α‑oxidation, with enantioselectivity increases that are significant for preparative‑scale chiral synthesis [1]. The Boc‑protected aldehyde form (CAS 851028‑60‑9) serves as a stable precursor that can be deprotected and elaborated into catalysts for enantioselective C–C and C–O bond‑forming reactions where stereochemical outcome is critical for downstream biological activity.

Quote Request

Request a Quote for tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.